

A Comparative Guide to the Efficacy of HMG-CoA Reductase Inhibitors

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Compound of Interest

Compound Name: (R)-mevalonate

Cat. No.: B075417

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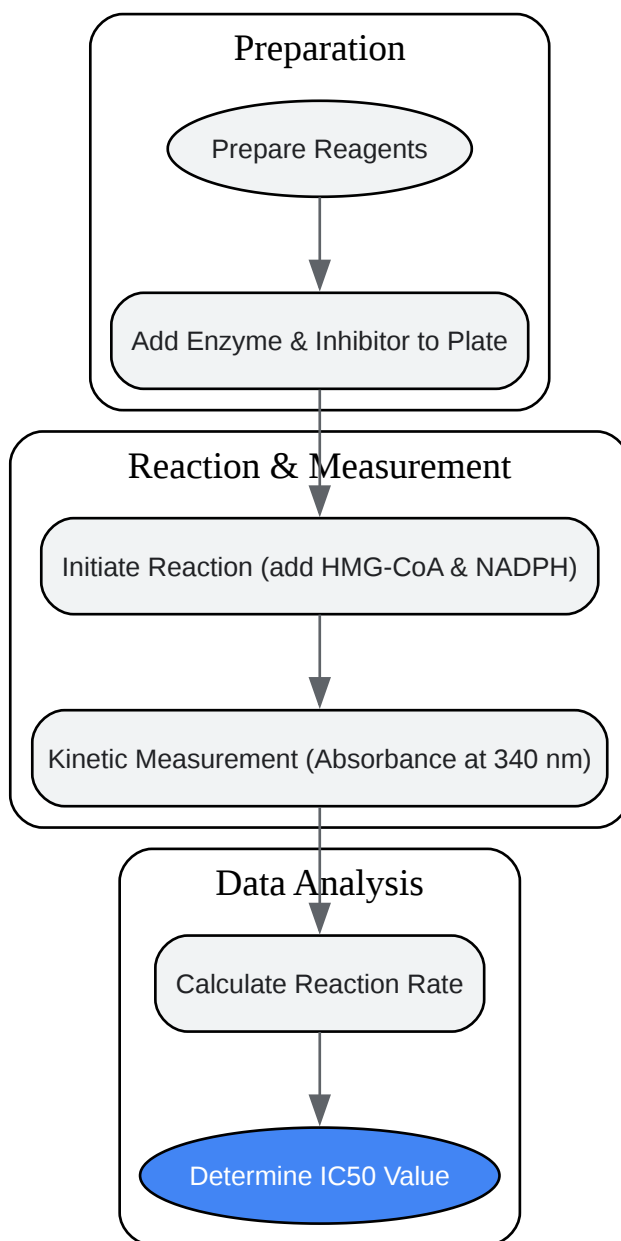
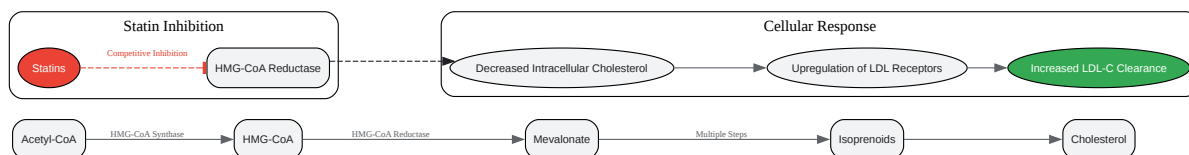
For Researchers, Scientists, and Drug Development Professionals

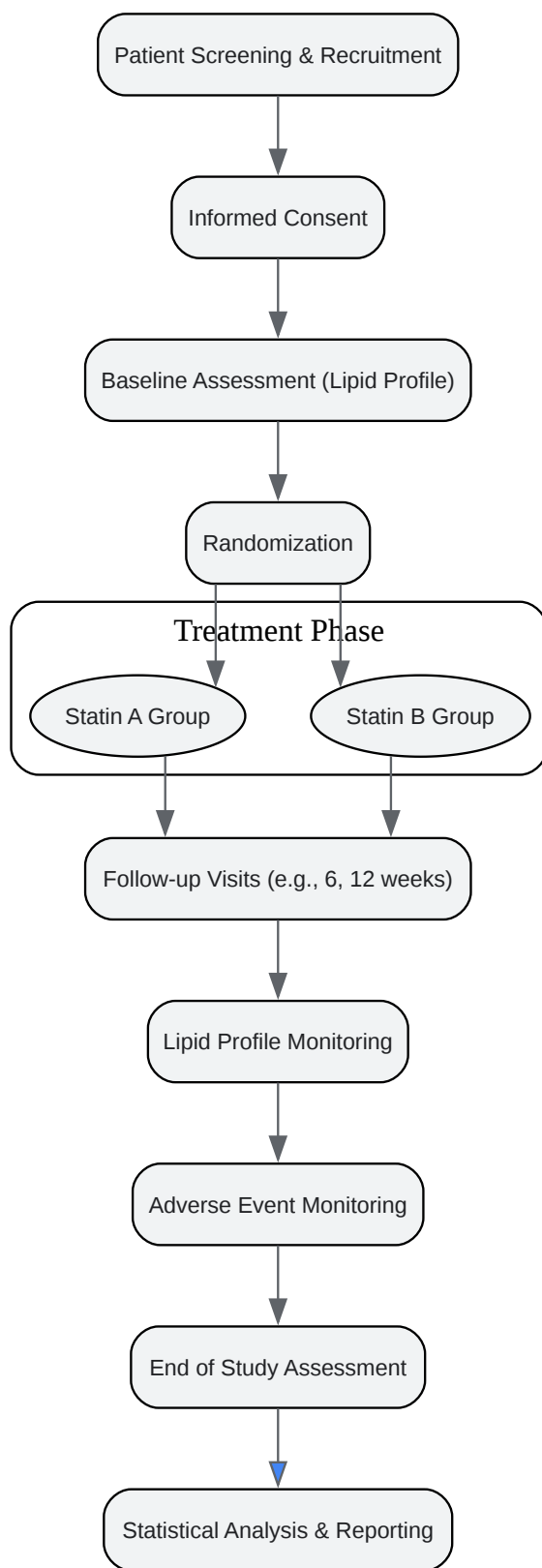
This guide provides an objective comparison of the efficacy of various 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and drug development efforts.

Mechanism of Action: Inhibition of Cholesterol Synthesis

HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway. Statins competitively inhibit this enzyme, leading to a reduction in intracellular cholesterol levels. This, in turn, upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.

[\[1\]](#)[\[2\]](#)[\[3\]](#)





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